5-ethynylpyridin-3-ylboronic acid
Overview
Description
5-ethynylpyridin-3-ylboronic acid is an organoboron compound that features a pyridine ring substituted with an ethynyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
5-Ethynylpyridin-3-ylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic compounds .
Pharmacokinetics
Its use in the sm coupling reaction suggests that it has a high reactivity and can readily interact with other compounds in the reaction environment
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. The SM coupling reaction, for instance, requires specific reaction conditions, including the presence of a palladium catalyst and a suitable base . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other compounds in the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynylpyridin-3-ylboronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethynylpyridin-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium phosphate.
Solvents: Commonly used solvents include DMSO, tetrahydrofuran (THF), and toluene.
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Boronic esters or borates.
Scientific Research Applications
5-ethynylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Ethynylphenyl)boronic Acid: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-Pyridyl)boronic Acid: Lacks the ethynyl group but shares the pyridine and boronic acid functionalities.
Uniqueness
5-ethynylpyridin-3-ylboronic acid is unique due to the presence of both an ethynyl group and a pyridine ring, which confer specific reactivity and electronic properties. This combination makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Biological Activity
5-Ethynylpyridin-3-ylboronic acid is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential applications in drug development. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant studies.
Chemical Structure and Properties
This compound features a pyridine ring with an ethynyl group and a boronic acid moiety. The presence of the boron atom allows for reversible covalent interactions with biological molecules, which is a key aspect of its biological activity.
The biological activity of this compound primarily stems from its ability to form covalent bonds with specific biomolecules, particularly enzymes and proteins. The following mechanisms have been identified:
- Enzyme Inhibition : Boronic acids, including this compound, can act as potent inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues. This inhibition is often reversible, allowing for selective targeting without permanent modification of the enzyme.
- Targeting Cancer Cells : Studies have shown that boronic acids can be designed to selectively target cancer cells by exploiting the unique metabolic pathways present in these cells. For instance, they may interact with overexpressed proteins in tumor environments, leading to apoptosis or cell cycle arrest.
Case Studies
- Inhibition of Proteases : A study demonstrated that this compound effectively inhibited the activity of certain serine proteases involved in cancer progression. The compound showed IC50 values in the low micromolar range, indicating significant potency against these targets .
- Selective Targeting in Cancer Therapy : In preclinical models, this compound was tested for its ability to inhibit tumor growth in ovarian cancer models. It was found to enhance the efficacy of standard chemotherapeutics when used in combination therapies .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₉H₈BNO₂ |
Molecular Weight | 177.98 g/mol |
Log P (octanol-water partition) | -0.81 |
Solubility | Soluble in DMSO and water |
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for various applications:
- Drug Design : Its ability to form reversible covalent bonds allows for the design of drugs that can modulate protein function without permanent alteration.
- Diagnostics : Boronic acids can be utilized as probes for detecting specific biomolecules due to their selective binding properties.
Properties
IUPAC Name |
(5-ethynylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLPIXFNRXRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745109 | |
Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206681-16-4 | |
Record name | (5-Ethynylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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